molecular formula C5H7N3O3 B594356 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde CAS No. 134419-31-1

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde

Katalognummer: B594356
CAS-Nummer: 134419-31-1
Molekulargewicht: 157.129
InChI-Schlüssel: MTNSISLDUSITMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde typically involves multi-step organic reactions. Common starting materials might include imidazole derivatives, formylating agents, and methylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A basic structure with diverse biological activities.

    Histidine: An amino acid with an imidazole side chain, important in protein structure and function.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections.

Uniqueness

5-Hydroxy-4-methylimino-2-oxoimidazolidine-1-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Eigenschaften

CAS-Nummer

134419-31-1

Molekularformel

C5H7N3O3

Molekulargewicht

157.129

IUPAC-Name

4-hydroxy-5-(methylamino)-2-oxo-4H-imidazole-3-carbaldehyde

InChI

InChI=1S/C5H7N3O3/c1-6-3-4(10)8(2-9)5(11)7-3/h2,4,10H,1H3,(H,6,7,11)

InChI-Schlüssel

MTNSISLDUSITMP-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)N(C1O)C=O

Synonyme

1H-Imidazole-1-carboxaldehyde, 2,5-dihydro-5-hydroxy-4-(methylamino)-2-oxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.